molecular formula C13H8Cl2FNO B311931 N-(2,5-dichlorophenyl)-3-fluorobenzamide

N-(2,5-dichlorophenyl)-3-fluorobenzamide

Cat. No.: B311931
M. Wt: 284.11 g/mol
InChI Key: HITRNBPKWQLSEV-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzamide ring. Benzamide derivatives are often synthesized via condensation reactions between substituted benzoyl chlorides and anilines, with halogenation patterns critically influencing biological activity and physicochemical properties . The 2,5-dichloro substitution on the phenyl ring may enhance lipophilicity and metabolic stability, while the 3-fluoro group on the benzamide could modulate electronic effects and binding affinity in biological targets .

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18)

InChI Key

HITRNBPKWQLSEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • N-(2,5-Dichlorophenyl)-3-fluorobenzamide lacks the extended conjugated systems (e.g., acrylamide or curcumin-like scaffolds) seen in 13l and 1f, which may limit its direct antitumor potency.

Agrochemicals

Halogenated benzamides are prevalent in pesticides due to their stability and target specificity:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide inhibiting chitin synthesis. The 2,6-difluoro and 4-chloro groups optimize binding to insect enzymes .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide where the trifluoromethyl group enhances hydrophobic interactions with fungal membranes .

Key Differences :

  • This compound’s dichlorophenyl group may offer broader-spectrum activity compared to mono-chloro analogs like diflubenzuron, but the absence of a urea or trifluoromethyl moiety could reduce pesticidal efficacy .
  • The 3-fluoro substitution in the benzamide ring may alter metabolic degradation pathways compared to 2,6-difluoro systems, affecting environmental persistence .

Physicochemical and Structural Properties

The table below compares critical parameters of this compound with analogs:

Compound Name Substituents LogP* Applications Key Findings
This compound 2,5-Cl₂Ph, 3-F-Benzamide ~3.2 Research chemical High lipophilicity; untested bioactivity
Compound 13l 2-Cl-6-F-Ph, 2,5-F₂-Benzamide + side chain ~2.8 Antitumor IC₅₀ < 10 µM in cancer cells
Diflubenzuron 4-Cl-Ph, 2,6-F₂-Benzamide + urea ~3.8 Insecticide Chitin synthesis inhibition
Flutolanil 3-Isopropoxy-Ph, 2-CF₃-Benzamide ~4.1 Fungicide Mitochondrial respiration disruption

*LogP estimated via fragment-based methods.

Structural Insights :

  • Fluorine vs. Trifluoromethyl : The 3-fluoro group in the target compound provides moderate electronegativity without the extreme hydrophobicity of trifluoromethyl groups in flutolanil .

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